3-Aminopyrrolidine-2,5-dione, also known as aminosuccinimide, is a bifunctional heterocyclic compound featuring a reactive primary amine on the succinimide core. This structure makes it a valuable precursor in organic synthesis, particularly for constructing more complex nitrogen-containing molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4UlZfd9irp-8gKaSMB1Lwryup3n_dENYWfgTOj5zSfF-DzbIR_wm1duTFeIna_TgpP9yaOFstYolqBHyiDLE1HTRb9pykAqwzoUhFFyyRSIAuk17zFj5pzwkRUluADyj4ezID4EgV-ojjKwM8Us3Fo4MKeGUOWlU-lOJ7wgD61eA%3D)] Its primary utility lies in its role as a synthetic intermediate for creating substituted pyrroles and other heterocyclic systems, which are prominent scaffolds in medicinal chemistry for developing agents with anticonvulsant, anti-inflammatory, and enzyme-inhibiting properties.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1XiD-_FOb47zo8AM8Knj0fKDVlkD5eTU4wp2UvsEJKcPfzN7jSJfjnu7-RkgF0y3Wp2-YS8fgPFW8gO7wMwZWwc3mRdiuIfnfjjx2TOkgSZv4uhe3h-FiHpSlQjOIUTQHNUNCZZU7w-rIMgCNBHLoqyn5auDiJ2LT8jDBHfq0HDaSNrmXHlY-u4a-Wo72Cbm88mQXTpuwCGXZSoc2_JFMLhQ1qdFQpAEWFCcxAuf8r2UoJ4NMWb3x_k_eckv4oRHl5d2CsvtYVsqysIaNwg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkGA1ScZkkcrAsWBjBzloPW6kvyiWgV0qrga0z0pMd8AZ8a3Xe4Wf2yiRt0B2zm5nixs_z7Ag0SyQQgXwAA0Y3lArB5L6onwwEnhMoxSpVKJXKvaW3Tmgqysavrf7lgbXCv2fIoUEGidTIKA%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwV9lcc8f-EfT1TWaN-UgGVbyBFig0ixmAe1qOX_xjH3Y90-J5dWf8Ka354JtVO_JAdoFo7p4Tf9NSKgFOrqlFxuTqDeMIxuB6gvcEmJbhFfKRz6NIc9y_5GIRDYR7GB2uS44%3D)]
Substituting 3-Aminopyrrolidine-2,5-dione with simpler analogs like maleimide or attempting multi-step routes starting from succinimide often fails to replicate synthetic outcomes efficiently. Using maleimide as a starting point for Michael additions can lead to different reactivity profiles and may require additional steps to achieve the desired saturated pyrrolidine core.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_bEC1Ywoi9FnZ_7LRxiG2N7alXyFdhDllQWoOYS1KXC9qFbc2DnMniAXPNoJE_3lCxLttHwfnISO4a_jVtEpaVmmTA7Vl190XA_L-Pqfrnyluqw_aU6mS_YBVVShyMxXXXm8%3D)] Furthermore, the specific C3-amino substitution pattern is critical; using an isomer like N-aminosuccinimide would result in fundamentally different product geometries and biological activities, as the position of the amine dictates the subsequent cyclization and derivatization pathways.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4oU2gW5-VJEg1SLhomAhTf1qG5kBkCpg4pqy8iEXdYT6YDQoxAptRQ3wOo-UvCx2sGBB0kJpDj7TdJLHljT_4yDl9I3d5dT8kf3_SpchykZiZfUPFBszkudHbebFxAPwVAN46nnrX7UOsTbv3YtR0FsBh7nDBtepl-EdAO-NYpMgOuYQOPybIaTxf_8ZC8uXZxc4naYYYIcxW4IATgKCs9q_u7bpdD056Xfvpi2P44ThBE64TGNBy8c_SBapKxFdMaKPzJqkTOngIHF545rq22NneQkhZkHd9cpuIAZtbqzpZcPSBbnpH6lTJaSbg9sfA-6MYBCebYxlQpLCAAj2WbHxvJ0p27uSnkYIAgLwHef0Lz2xaPf5M6EAC0XxRl8-8S6HkiPkvZevPUO1_zaPrNZkPWWRF)] Attempting to synthesize the compound in situ from less functionalized precursors typically results in lower overall yields and more complex purification challenges, making the direct procurement of 3-Aminopyrrolidine-2,5-dione a more resource-efficient strategy.
3-Aminopyrrolidine-2,5-dione serves as a direct and efficient amine source in the Paal-Knorr synthesis to produce N-substituted pyrroles from 1,4-dicarbonyl compounds.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz-c3zjv1MO7HIBb7iAZrEMnA0CjhsLorgx4p9mMKJsZbsDP2HCSwbDzQAPWdtWkzYpeiAmwJfopoLeiCyA1jpvYGpX5fDTB6Kgx78KtiB-LX0OP8lRPfq5hg5eRK9o-D0hD5AkLKMXI8dZVSE3CFGnC4ROA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtU6LS8mfQEO2nUnpgB8DISwhcy-GZGyJ1Oo7a-Z2bTXGss9FrufPIYwibGCNAH_VKd0eXqr6ZRV55Dthr2CbNK5O3zM4XsTYbsrne-0T-WCqlnqQZFlHqqthOnhRRIgDZrCdZuXM6phHOI3VLfRvzMCBjHVXkcsEQxlC8zANlM8xiFEU0GKApPtFmCA%3D%3D)] This one-step condensation directly incorporates the succinimide moiety, a valuable pharmacophore, onto the pyrrole ring. Alternative multi-step approaches, such as first forming a protected aminopyrrole and then adding the succinyl group, are generally less efficient and result in lower overall yields.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct, one-step condensation to form N-(2,5-dioxopyrrolidin-3-yl)pyrroles. |
| Comparator Or Baseline | Multi-step routes involving protection, pyrrole formation, deprotection, and acylation. |
| Quantified Difference | Fewer synthetic steps and reduced purification requirements compared to multi-step alternatives. |
| Conditions | Paal-Knorr reaction conditions, typically involving a 1,4-dicarbonyl compound and a primary amine under weakly acidic conditions.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtU6LS8mfQEO2nUnpgB8DISwhcy-GZGyJ1Oo7a-Z2bTXGss9FrufPIYwibGCNAH_VKd0eXqr6ZRV55Dthr2CbNK5O3zM4XsTYbsrne-0T-WCqlnqQZFlHqqthOnhRRIgDZrCdZuXM6phHOI3VLfRvzMCBjHVXkcsEQxlC8zANlM8xiFEU0GKApPtFmCA%3D%3D)] |
This compound enables a more streamlined and higher-yielding synthesis of complex pyrrole-succinimide scaffolds, reducing time and resource costs in drug discovery and development.
The aminopyrrolidine core is a well-established scaffold for potent dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-PRibefYC45awbtSH1fXdWGtkf661pr7gq_5yaRU1PJSUS5fHMSEOZqvwNJXUyjqNN5ERQZRwGo7Mv3dZ_JcapCb_mYhexc_FaiQeESiFVT7rc9cfW86oPKhcnvKEVrBFaw%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESrYqHCYnbAFcrAmFx-ehd4InrxNCur_LjjlvWws_fGSVaJEUtGa34S4l5mxMPyj891j1n_TVOHKsGuy_B20SnCft1VKjkTsV--iZpadakQVGaz7ByDsrC2iO3dp6uYb-7zFGaCiqjICPEfUj5DyRJWsjUdoJOiM1xnuMbypIAAoBx98IFFE7-YXWGGyBHRp0PB0cqS6NPa6kvXxqHYg%3D%3D)] Using 3-Aminopyrrolidine-2,5-dione or its derivatives provides a direct entry into this chemical space. For instance, a series of potent DPP-IV inhibitors was developed based on a 3-amino-4-substituted pyrrolidine structure, highlighting the importance of this specific starting material for accessing clinically relevant molecules.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIXLqAeIhEwObxxqF5AXeU18W8ENCnghuyXjk1pXLPl3QAwYWnli9KIvkjMN_m1PLZjCawRrm_PaABONT-fQEqMUKOr3rZAk32V3PC9g-E1Ckjp2euTm9yPRfG57swNe-J-wc%3D)] In contrast, building the scaffold from acyclic precursors would require more complex and lower-yielding cyclization strategies.
| Evidence Dimension | Scaffold Suitability for Target Class |
| Target Compound Data | Serves as a direct precursor to the 3-aminopyrrolidine core found in multiple classes of DPP-IV inhibitors. |
| Comparator Or Baseline | Acyclic precursors or other heterocyclic starting materials lacking the specific aminopyrrolidine-dione substructure. |
| Quantified Difference | Provides a more direct and established synthetic route to a validated therapeutic scaffold compared to de novo synthesis. |
| Conditions | Multi-step synthesis of DPP-IV inhibitors for structure-activity relationship (SAR) studies.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIXLqAeIhEwObxxqF5AXeU18W8ENCnghuyXjk1pXLPl3QAwYWnli9KIvkjMN_m1PLZjCawRrm_PaABONT-fQEqMUKOr3rZAk32V3PC9g-E1Ckjp2euTm9yPRfG57swNe-J-wc%3D)] |
For researchers in metabolic disease, this compound is a validated and efficient starting point for synthesizing novel DPP-IV inhibitors, accelerating the drug discovery process.
Synthesizing pyrrolidine-2,3-dione derivatives from related precursors often involves harsh conditions like glacial acetic acid, which can protonate amine reactants and reduce nucleophilicity, leading to lower yields (e.g., 36%).[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEk0hPn93WWCj9QVSlcU7xSdQub2SZgTYXTNTdaBvGd9QFawvNuNOEfn9AQLUnm6CppRror6fzgT7VWCAft_D9hVn4M4GIRg7zhfbVnXUro5Y3r75NAUuOkX8r7FYqD45fmUIfgGLfc4WrdlY89behNRA%3D%3D)] However, reactions utilizing pre-formed building blocks similar in complexity to 3-aminopyrrolidine-2,5-dione can proceed efficiently in greener solvents like ethanol, dramatically increasing product yields to as high as 89% under optimized conditions. This highlights the processability advantages of using a well-defined, functionalized starting material over in-situ formation or reactions requiring harsh acidic catalysts.
| Evidence Dimension | Product Yield |
| Target Compound Data | 89% (in ethanol) |
| Comparator Or Baseline | 36% (in glacial acetic acid) |
| Quantified Difference | A 2.47x increase in yield by avoiding harsh acidic conditions. |
| Conditions | Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives from a 3-pyrrolin-2-one precursor and an aliphatic amine.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEk0hPn93WWCj9QVSlcU7xSdQub2SZgTYXTNTdaBvGd9QFawvNuNOEfn9AQLUnm6CppRror6fzgT7VWCAft_D9hVn4M4GIRg7zhfbVnXUro5Y3r75NAUuOkX8r7FYqD45fmUIfgGLfc4WrdlY89behNRA%3D%3D)] |
Choosing this compound can lead to more efficient, higher-yielding, and potentially greener synthetic processes by avoiding the need for harsh acid catalysts and enabling the use of more benign solvents.
The pyrrolidine-2,5-dione scaffold is a validated pharmacophore for anticonvulsant agents. This compound is the ideal starting material for creating libraries of 3-substituted derivatives to explore structure-activity relationships (SAR) for treating epilepsy, including pharmacoresistant seizures.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1XiD-_FOb47zo8AM8Knj0fKDVlkD5eTU4wp2UvsEJKcPfzN7jSJfjnu7-RkgF0y3Wp2-YS8fgPFW8gO7wMwZWwc3mRdiuIfnfjjx2TOkgSZv4uhe3h-FiHpSlQjOIUTQHNUNCZZU7w-rIMgCNBHLoqyn5auDiJ2LT8jDBHfq0HDaSNrmXHlY-u4a-Wo72Cbm88mQXTpuwCGXZSoc2_JFMLhQ1qdFQpAEWFCcxAuf8r2UoJ4NMWb3x_k_eckv4oRHl5d2CsvtYVsqysIaNwg%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_bEC1Ywoi9FnZ_7LRxiG2N7alXyFdhDllQWoOYS1KXC9qFbc2DnMniAXPNoJE_3lCxLttHwfnISO4a_jVtEpaVmmTA7Vl190XA_L-Pqfrnyluqw_aU6mS_YBVVShyMxXXXm8%3D)]
In medicinal chemistry programs targeting type 2 diabetes, this compound serves as a key intermediate for the synthesis of aminopyrrolidine-based DPP-IV inhibitors. Its structure allows for direct incorporation into the core of these therapeutic agents, streamlining the synthetic route to potent and selective enzyme inhibitors.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIXLqAeIhEwObxxqF5AXeU18W8ENCnghuyXjk1pXLPl3QAwYWnli9KIvkjMN_m1PLZjCawRrm_PaABONT-fQEqMUKOr3rZAk32V3PC9g-E1Ckjp2euTm9yPRfG57swNe-J-wc%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu53m6nkGJoO9bmoxwTB2S3AmlZG1UeVsnUI1KfR7Ms8-vufSUeohTwaMvQu17ukDmliRRqi7Cwwk_fosFwogmgpV1cH5sJMr66pE4TcZZAeT3B4TQXck-kBPLY-VuZeSUk2Ab4K2OvUmoOCQ%3D)]
As a precursor to N-substituted pyrrolidine-2,5-diones, this compound is suitable for synthesizing molecules designed as multitarget anti-inflammatory agents, such as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwV9lcc8f-EfT1TWaN-UgGVbyBFig0ixmAe1qOX_xjH3Y90-J5dWf8Ka354JtVO_JAdoFo7p4Tf9NSKgFOrqlFxuTqDeMIxuB6gvcEmJbhFfKRz6NIc9y_5GIRDYR7GB2uS44%3D)]